molecular formula C25H22N6O3 B2912173 Chembl4578647 CAS No. 1207058-12-5

Chembl4578647

Cat. No. B2912173
CAS RN: 1207058-12-5
M. Wt: 454.49
InChI Key: URTCNYOLXTXVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chembl4578647 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic molecule that belongs to the class of small molecules and has a molecular weight of 456.78 g/mol.

Mechanism of Action

The mechanism of action of Chembl4578647 is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. This inhibition leads to a decrease in the activity of these targets, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Chembl4578647 has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of specific enzymes and proteins, leading to a decrease in the production of certain molecules in the body. Additionally, Chembl4578647 has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Chembl4578647 in lab experiments is its high potency and specificity. This compound has been found to exhibit significant activity against specific targets, making it a valuable tool for studying the function of these targets in the body. However, one of the limitations of using Chembl4578647 is its potential toxicity. This compound has been found to be toxic to certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Chembl4578647. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of Chembl4578647 and its potential applications in various fields, including cancer research and drug discovery. Finally, there is a need for more studies to determine the safety and toxicity of this compound in vivo.
In conclusion, Chembl4578647 is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit significant activity against specific targets, making it a promising lead compound for the development of new drugs. Additionally, Chembl4578647 has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. While there are advantages and limitations to using Chembl4578647 in lab experiments, there are several future directions for the study of this compound that could lead to significant advancements in various fields.

Synthesis Methods

Chembl4578647 is synthesized using a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of two molecules of benzene with the help of a Lewis acid catalyst. This reaction results in the formation of a biphenyl intermediate, which is then subjected to a series of reactions involving different functional groups. The final step involves the addition of a specific functional group to the biphenyl intermediate to obtain Chembl4578647.

Scientific Research Applications

Chembl4578647 has several potential applications in scientific research. One of the primary applications of this compound is in the field of drug discovery. It has been found to exhibit significant activity against specific targets, making it a promising lead compound for the development of new drugs. Additionally, Chembl4578647 has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-34-19-10-8-17(9-11-19)20-15-22-24-27-31(25(33)29(24)13-14-30(22)26-20)16-23(32)28-12-4-6-18-5-2-3-7-21(18)28/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTCNYOLXTXVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)N5CCCC6=CC=CC=C65)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45500288

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